molecular formula C18H21N3O2 B269181 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

Número de catálogo B269181
Peso molecular: 311.4 g/mol
Clave InChI: RWNJKZOZWFIQNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Anilinocarbonyl)amino]-N-(sec-butyl)benzamide, also known as ABT-737, is a small-molecule inhibitor that has shown promising results in cancer research. This compound belongs to the class of BH3 mimetics, which mimic the activity of the BH3-only proteins that regulate apoptosis, or programmed cell death. ABT-737 has been found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.

Mecanismo De Acción

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis by inhibiting the activity of the pro-apoptotic proteins Bax and Bak. By binding to these proteins, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide releases Bax and Bak, which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to synergize with other small-molecule inhibitors to induce apoptosis in cancer cells. However, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to have limited efficacy in some cancer cell lines, such as those that overexpress Mcl-1, another anti-apoptotic protein.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which allows for targeted inhibition of these proteins. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its limited efficacy in some cancer cell lines, as mentioned previously. Another limitation is its poor solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide research. One direction is the development of more potent and selective BH3 mimetics that can overcome the limitations of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Another direction is the identification of biomarkers that can predict which cancer cell lines will be sensitive to 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Additionally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in other diseases, such as neurodegenerative disorders, where apoptosis plays a role in disease progression.

Métodos De Síntesis

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide was first synthesized by Abbott Laboratories in 2004. The synthesis involves the reaction of 4-aminobenzamide with N-(sec-butyl)isoquinoline-3-carboxamide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with phosgene and aniline to yield 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. The overall yield of this synthesis is around 20%.

Aplicaciones Científicas De Investigación

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been extensively studied in cancer research. It has been found to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and ovarian cancers. 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to synergize with other small-molecule inhibitors, such as PI3K inhibitors, to induce apoptosis in cancer cells.

Propiedades

Nombre del producto

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

Fórmula molecular

C18H21N3O2

Peso molecular

311.4 g/mol

Nombre IUPAC

N-butan-2-yl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23)

Clave InChI

RWNJKZOZWFIQNF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

SMILES canónico

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.